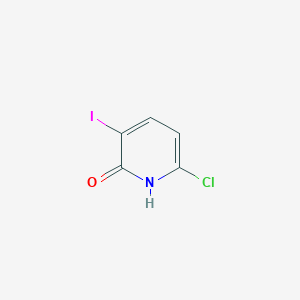
6-Chloro-3-iodopyridin-2-ol
Overview
Description
6-Chloro-3-iodopyridin-2-ol is an organic compound with the chemical formula C5H3ClINO. It is a white or off-white crystalline solid that is slightly soluble in water but soluble in common organic solvents such as alcohol and ether . This compound is used in various fields, including pharmaceutical chemistry and agriculture, where it serves as an intermediate for synthesizing antibacterial and antiviral drugs, as well as pesticides and insecticides .
Preparation Methods
The preparation of 6-Chloro-3-iodopyridin-2-ol is typically carried out through chemical synthesis. One common method involves reacting 2-iodopyridine with trichloroethanol, followed by hydrogenation to obtain the target product . This synthetic route is favored due to its efficiency and the availability of starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Chloro-3-iodopyridin-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine). Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can convert it to alcohols.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation reactions can produce pyridine ketones or aldehydes .
Scientific Research Applications
6-Chloro-3-iodopyridin-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antibacterial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including infections and cancer.
Industry: In agriculture, it is used as an intermediate for producing pesticides and insecticides.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodopyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and hydroxyl group enable it to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. These interactions can lead to antibacterial or antiviral effects, making the compound valuable in drug development .
Comparison with Similar Compounds
6-Chloro-3-iodopyridin-2-ol can be compared with other similar compounds, such as:
6-Chloro-2-iodopyridin-3-ol: Similar in structure but with different positioning of the hydroxyl group, leading to variations in reactivity and applications.
2-Chloro-6-iodopyridin-3-ol: Another structural isomer with distinct chemical properties and uses.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
6-chloro-3-iodo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGFVVYAFTYTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398627.png)



![Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398633.png)







